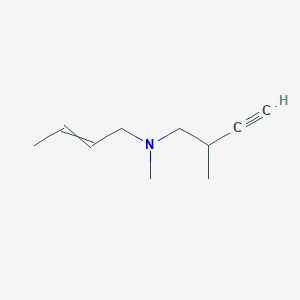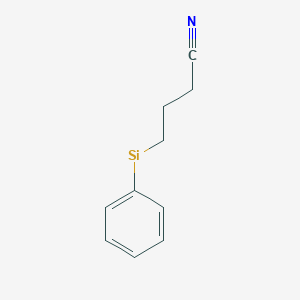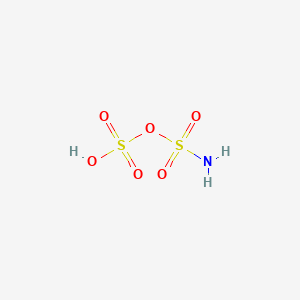
Amidodisulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white, odorless, crystalline, and nonhygroscopic solid that is strongly dissociated in water . This compound is widely used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Amidodisulfuric acid is typically synthesized by reacting urea with a mixture of sulfur trioxide and sulfuric acid (or oleum). The conversion is conducted in two stages:
- Sulfamation:
OC(NH2)2+SO3→OC(NH2)(NHSO3H)
- Hydrolysis:
OC(NH2)(NHSO3H)+H2SO4→CO2+2H3NSO3
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out at controlled temperatures to ensure maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Amidodisulfuric acid undergoes various chemical reactions, including:
- Oxidation: In the presence of chlorine, bromine, and chlorates, this compound can be oxidized to produce sulfuric acid.
2NH2SO3H+KClO3→2H2SO4+N2+KCl+H2O
- Hydrolysis: Aqueous solutions of this compound hydrolyze to form ammonium hydrogen sulfate.
NH2SO3H+H2O→NH4HSO4
Common Reagents and Conditions:
- Oxidizing Agents: Chlorine, bromine, and chlorates.
- Hydrolysis Conditions: Aqueous solutions at ambient temperature.
Major Products:
- Oxidation: Sulfuric acid, nitrogen, potassium chloride, and water.
- Hydrolysis: Ammonium hydrogen sulfate .
Aplicaciones Científicas De Investigación
Amidodisulfuric acid has a wide range of applications in scientific research, including:
- Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
- Biology: Employed in the preparation of certain biological samples for analysis.
- Medicine: Utilized in the synthesis of pharmaceuticals and as a cleaning agent for medical equipment.
- Industry: Applied in the production of herbicides, fire retardants, paper and textile softeners, and metal cleaning agents .
Mecanismo De Acción
The mechanism of action of amidodisulfuric acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can effectively break down complex molecules and facilitate the formation of simpler compounds. The molecular targets and pathways involved include the hydrolysis of amide bonds and the oxidation of sulfamic groups .
Comparación Con Compuestos Similares
Amidodisulfuric acid is similar to other sulfamic acids, such as:
- Sulfamic Acid (H₃NSO₃): Both compounds share similar chemical properties and applications, but this compound has a higher reactivity due to its additional amide group.
- Sulfuric Acid (H₂SO₄): While both are strong acids, sulfuric acid is more commonly used in industrial applications due to its higher availability and lower cost.
- Sulfamide (H₄N₂SO₂): This compound is less reactive compared to this compound and is primarily used in the synthesis of pharmaceuticals .
This compound stands out due to its unique combination of strong acidity and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
156065-13-3 |
|---|---|
Fórmula molecular |
H3NO6S2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
sulfamoyl hydrogen sulfate |
InChI |
InChI=1S/H3NO6S2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H,4,5,6) |
Clave InChI |
QFARLUFBHFUZOK-UHFFFAOYSA-N |
SMILES canónico |
NS(=O)(=O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
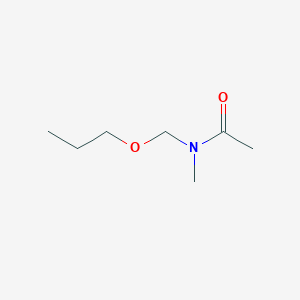
![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)
![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)
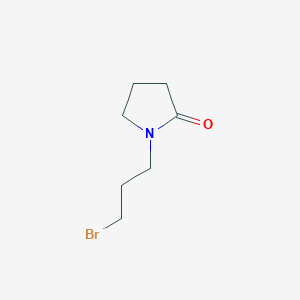
![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)
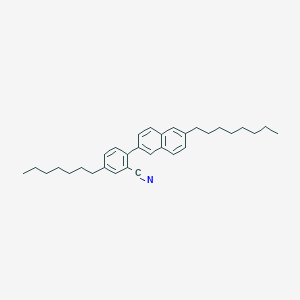
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)

